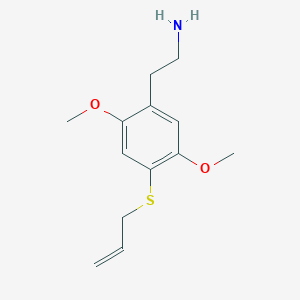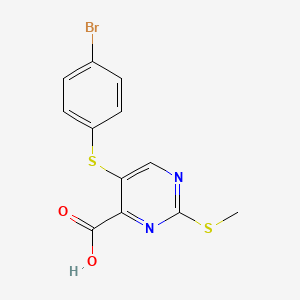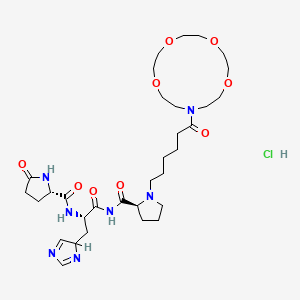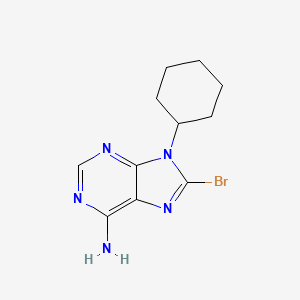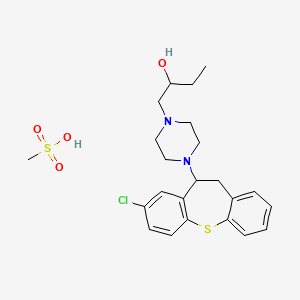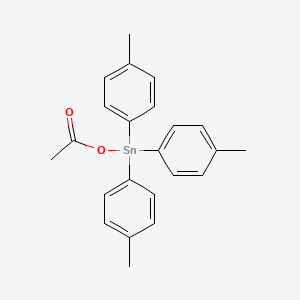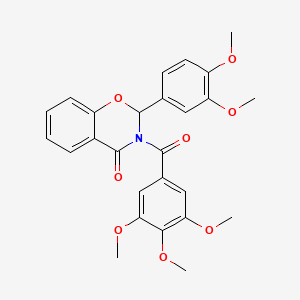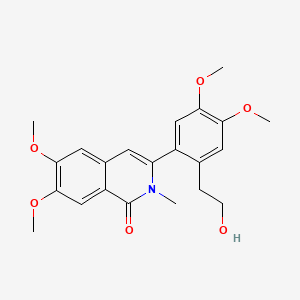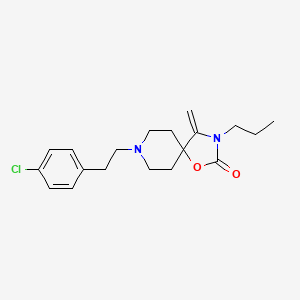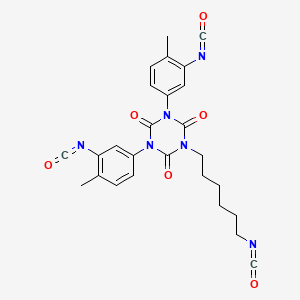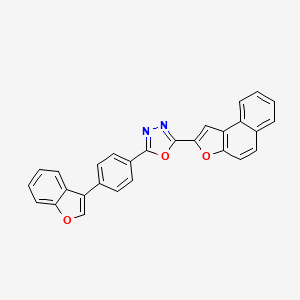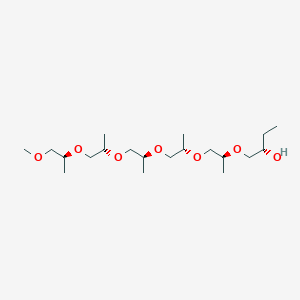
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is a complex organic compound with a unique structure characterized by multiple ether linkages and methyl groups. This compound is part of a class of macrocyclic compounds known for their ability to form stable complexes with various ions, making them valuable in both chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable initiator, followed by methylation of the resulting polyether. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
科学的研究の応用
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate various molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
作用機序
The mechanism by which 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- exerts its effects involves its ability to form stable complexes with ions through non-covalent interactions. These interactions are primarily driven by hydrogen bonding and van der Waals forces. The molecular targets include metal ions and biological macromolecules, which can be modulated by the compound to achieve desired effects .
類似化合物との比較
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Similar in structure but lacks the methyl groups, resulting in different complexation properties.
4,7,10,13,16,19-Hexamethyl-2,5,8,11,14,17,20-heptaoxatetracosan-22-ol: Contains additional ether linkages and methyl groups, offering enhanced stability in complex formation.
Uniqueness
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specificity in complex formation .
特性
CAS番号 |
72187-25-8 |
|---|---|
分子式 |
C20H42O7 |
分子量 |
394.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C20H42O7/c1-8-20(21)14-27-19(6)13-26-18(5)12-25-17(4)11-24-16(3)10-23-15(2)9-22-7/h15-21H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
PNVMQWAENBPTDS-RABCQHRBSA-N |
異性体SMILES |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
正規SMILES |
CCC(COC(C)COC(C)COC(C)COC(C)COC(C)COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


